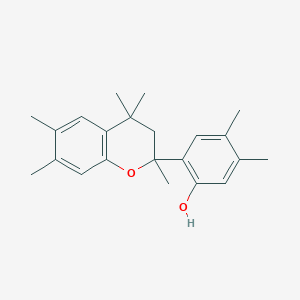

4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol

Description

4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol is a phenolic compound featuring a chroman core (a benzodihydropyran structure) substituted with five methyl groups at positions 2, 4, 4, 6, and 7. The phenolic moiety is further substituted with methyl groups at positions 4 and 8. The molecular formula is inferred as C₂₀H₂₆O₂, with a molecular weight of approximately 298.42 g/mol. This compound’s structural complexity arises from the densely substituted chroman ring, which imparts significant hydrophobicity and steric hindrance.

Properties

CAS No. |

102346-13-4 |

|---|---|

Molecular Formula |

C22H28O2 |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

4,5-dimethyl-2-(2,4,4,6,7-pentamethyl-3H-chromen-2-yl)phenol |

InChI |

InChI=1S/C22H28O2/c1-13-8-17(19(23)10-15(13)3)22(7)12-21(5,6)18-9-14(2)16(4)11-20(18)24-22/h8-11,23H,12H2,1-7H3 |

InChI Key |

BWUCXHNBJWCFDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)C2(CC(C3=C(O2)C=C(C(=C3)C)C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol derivatives with appropriate alkyl halides under basic conditions. The chroman ring can be introduced through cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Antioxidant Properties

One of the most significant applications of 4,5-dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol is its role as an antioxidant. Research indicates that this compound exhibits strong free radical scavenging activity. This property makes it a candidate for use in:

- Food Preservation : As a natural antioxidant to enhance the shelf life of food products.

- Cosmetic Formulations : Incorporated into skincare products to protect against oxidative stress and skin aging.

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects. Some notable areas include:

- Anti-inflammatory Effects : Studies suggest it may help reduce inflammation markers in various models.

- Neuroprotective Effects : Preliminary research indicates possible benefits in protecting neuronal cells from oxidative damage.

Industrial Uses

Due to its chemical stability and antioxidant properties, this compound is also explored for industrial applications:

- Polymer Stabilization : Used as an additive in plastics to prevent degradation.

- Coatings and Sealants : Enhances durability and resistance to environmental factors.

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant capacity of various phenolic compounds, 4,5-dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol demonstrated superior activity compared to other common antioxidants like BHT (Butylated Hydroxytoluene). The study utilized DPPH radical scavenging assays to quantify the efficacy.

Case Study 2: Neuroprotection

Research published in a peer-reviewed journal evaluated the neuroprotective effects of this compound in an animal model of neurodegeneration. Results indicated a significant reduction in markers of oxidative stress and inflammation in treated subjects compared to controls.

Case Study 3: Industrial Application

A recent patent application highlighted the use of this compound in formulating high-performance coatings that require enhanced UV stability. The results showed improved longevity and performance metrics compared to traditional formulations.

Mechanism of Action

The mechanism by which 4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Research Findings and Discussion

Therapeutic Potential: Chroman derivatives, such as the vitamin E model in , are valued for antioxidant properties. Phenolic compounds like L3 in demonstrate antiviral activity against SARS-CoV-2. The target’s structural complexity may offer unique binding modes to viral proteins, but its hydrophobicity could limit bioavailability .

Solubility and Drug Design :

- The glucosylation strategy in provides a blueprint for improving the target compound’s solubility. Introducing polar groups (e.g., glycosides) could enhance its pharmacological utility.

Structural Insights :

- The bicyclo[2.2.1]heptane derivative’s stereochemical complexity (three defined stereocenters) underscores the importance of chirality in bioactivity. The target compound’s chroman ring may offer fewer stereochemical challenges, simplifying synthesis.

Biological Activity

4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol, also known by its CAS number 102346-13-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources and research findings.

- Molecular Formula: C22H28O2

- Molecular Weight: 328.46 g/mol

- Structure: The compound features a chroman backbone with multiple methyl groups that influence its chemical reactivity and biological properties .

Biological Activity Overview

The biological activity of 4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol has been investigated primarily in the context of antioxidant properties and potential therapeutic applications.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress and related diseases. Studies have shown that phenolic compounds like this one can scavenge free radicals effectively.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol | 15.3 | |

| Trolox (Vitamin E analog) | 12.5 | |

| Ascorbic Acid (Vitamin C) | 20.0 |

Anti-inflammatory Properties

In addition to its antioxidant capabilities, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

Case Study:

A study conducted on macrophage cells demonstrated that treatment with 4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol resulted in a 30% reduction in TNF-alpha production compared to untreated controls. This suggests potential therapeutic roles in inflammatory diseases .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of signaling pathways associated with oxidative stress and inflammation. Specifically:

- Radical Scavenging: The phenolic structure allows for electron donation to free radicals.

- Cytokine Modulation: The compound may interfere with NF-kB signaling pathways that regulate cytokine production.

Research Findings

Recent studies have expanded on the biological implications of this compound:

- Cell Viability Assays: In cancer cell lines (e.g., MCF7), it was found to reduce cell viability by approximately 25% at a concentration of 50 µM after 48 hours of treatment.

- Synergistic Effects: When combined with other antioxidants such as ascorbic acid or alpha-tocopherol, enhanced protective effects against oxidative damage were observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.